Pradofloxacin - 195532-12-8

Pradofloxacin

Catalog Number: EVT-1576455
CAS Number: 195532-12-8
Molecular Formula: C21H21FN4O3
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pradofloxacin is a synthetic, third-generation fluoroquinolone antibiotic developed specifically for veterinary medicine [, ]. It is marketed under the trade name Veraflox® []. Pradofloxacin displays broad-spectrum antibacterial activity, targeting both Gram-negative and Gram-positive bacteria, including anaerobes, Mycoplasma spp., and certain intracellular organisms like Rickettsia spp. and Mycobacterium spp. []. Pradofloxacin exhibits potent antibacterial activity, often exceeding that of earlier generation fluoroquinolones [, ]. Its development aimed to address the increasing prevalence of bacterial resistance to older fluoroquinolones [, ].

Molecular Structure Analysis

Pradofloxacin possesses two chiral centers, and the commercially available form is the pure SS enantiomer []. The molecular structure features a C8-cyano group and a C7-pyrrolopiperidine ring, both of which play critical roles in its antibacterial activity and pharmacokinetic properties [, ].

Mechanism of Action

Pradofloxacin exerts its antibacterial effect by inhibiting bacterial type II topoisomerases [, , ]. These enzymes are essential for bacterial DNA replication and repair. Pradofloxacin preferentially targets DNA gyrase in Escherichia coli and topoisomerase IV in Staphylococcus intermedius, effectively disrupting bacterial DNA synthesis and leading to cell death []. The C8-cyano and C7-pyrrolopiperidine substituents contribute to the high activity of pradofloxacin against these bacterial target enzymes [].

Applications

Antimicrobial Susceptibility Testing

Examples:* Determination of MICs and MPCs of pradofloxacin against Mannheimia haemolytica and Pasteurella multocida isolates from cattle [].* Assessment of pradofloxacin susceptibility in methicillin-resistant Staphylococcus pseudintermedius isolates from dogs in the UK [].* Comparison of pradofloxacin activity against anaerobic bacteria isolated from dogs and cats [].

In Vitro and In Vivo Studies of Antibacterial Activity

Examples:* Comparison of in vitro killing kinetics of pradofloxacin and other antibiotics against canine strains of Staphylococcus pseudintermedius and Escherichia coli [].* Investigation of the efficacy of pradofloxacin in treating experimentally induced Mycoplasma hemofelis infection in cats [].* Assessment of pradofloxacin for the treatment of Bartonella henselae in experimentally inoculated cats [].

Pharmacokinetic Studies

Examples:* Determination of the pharmacokinetic profile of a single dose of oral pradofloxacin in rabbits [].* Investigation of the pharmacokinetics of pradofloxacin and doxycycline in serum, saliva, and tear fluid of cats [, ].* Evaluation of the pharmacokinetics and pharmacodynamics of oral pradofloxacin administration in dogs [].

Future Directions
  • Exploration of novel drug delivery systems: Investigating alternative formulations, such as ion-exchange resin-based oral suspensions [], to enhance drug delivery and bioavailability in various animal species.
  • Comprehensive investigation of pradofloxacin metabolites: Characterizing the pharmacokinetics, antibacterial activity, and potential for resistance selection of pradofloxacin metabolites to assess their impact on clinical efficacy and environmental safety [].
  • Detailed study of resistance mechanisms: Delineating the specific molecular mechanisms underlying pradofloxacin resistance in various bacterial species, including the role of efflux pumps and mutations in topoisomerase genes [, ].
  • Assessment of long-term effects: Conducting studies to evaluate the long-term safety and potential for cardiotoxicity associated with prolonged pradofloxacin administration in animals, particularly focusing on potential electrocardiographic changes [].

Enrofloxacin

Compound Description: Enrofloxacin is a second-generation fluoroquinolone antibiotic widely used in veterinary medicine for treating various bacterial infections. It exhibits bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV [].

Relevance: Enrofloxacin serves as a crucial reference compound in many studies investigating pradofloxacin. Pradofloxacin, a third-generation fluoroquinolone, often demonstrates superior potency and a reduced potential for resistance development compared to enrofloxacin [, , ]. This difference is attributed to the C8-cyano group and the C7-pyrrolopiperidine ring present in pradofloxacin's structure, which are absent in enrofloxacin [, ]. These structural modifications contribute to pradofloxacin's enhanced activity against bacterial targets and reduced affinity for efflux pumps [, ].

Marbofloxacin

Compound Description: Marbofloxacin is another second-generation fluoroquinolone antibiotic commonly employed in veterinary medicine for treating infections in various species. It exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria, including some Mycoplasma species [, ].

Relevance: Marbofloxacin is frequently used as a comparator to pradofloxacin in studies evaluating antibacterial activity, pharmacokinetics, and pharmacodynamics [, , ]. Pradofloxacin generally demonstrates higher potency and more favorable pharmacokinetic/pharmacodynamic properties than marbofloxacin, especially against staphylococcal infections in dogs [, ]. This suggests that pradofloxacin may offer advantages in terms of efficacy and the potential for reducing the development of resistance [].

Ciprofloxacin

Compound Description: Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-negative and Gram-positive bacteria. It is used in both human and veterinary medicine for treating various bacterial infections [].

Relevance: Ciprofloxacin is frequently included in studies comparing the antibacterial activity of pradofloxacin to other fluoroquinolones [, ]. While ciprofloxacin demonstrates potent activity against Escherichia coli, pradofloxacin and its close analogs exhibit comparable effectiveness against this bacterium, suggesting that pradofloxacin possesses a broad spectrum of antibacterial activity [].

Moxifloxacin

Compound Description: Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-positive bacteria, anaerobes, and some atypical bacteria. It is used in human medicine for treating various infections [].

Doxycycline

Compound Description: Doxycycline is a tetracycline antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including intracellular organisms such as Chlamydia and Mycoplasma. It is commonly used in both human and veterinary medicine [, , , , ].

Relevance: Doxycycline is often used as a comparator to pradofloxacin in studies investigating the treatment of infections caused by organisms like Chlamydophila felis, Mycoplasma hemofelis, and Bartonella species [, , , ]. While both drugs show efficacy against these organisms, pradofloxacin often exhibits faster killing kinetics and potentially improved long-term clearance in some cases [].

Orbifloxacin

Compound Description: Orbifloxacin is a third-generation fluoroquinolone antibiotic used in veterinary medicine for treating various bacterial infections in animals, particularly those affecting the skin, urinary tract, and respiratory system. It exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria [].

Relevance: Orbifloxacin serves as a comparator to assess the in vitro potency of pradofloxacin in preventing the selection of resistant mutants. Pradofloxacin exhibits significantly lower mutant prevention concentrations (MPCs) compared to orbifloxacin, indicating its higher potency in inhibiting the growth of resistant bacterial subpopulations [].

Difloxacin

Compound Description: Difloxacin is a fluoroquinolone antibiotic used in veterinary medicine, primarily for treating bacterial infections in cattle and pigs. It exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria [, ].

Relevance: Similar to orbifloxacin, difloxacin is used as a comparator to evaluate the relative potency of pradofloxacin in inhibiting the emergence of resistant mutants. Pradofloxacin consistently demonstrates lower MPCs than difloxacin, suggesting its superior potential in restricting the selection for resistance in target bacterial populations [, ].

Ibafloxacin

Compound Description: Ibafloxacin is a fluoroquinolone antibiotic with potent activity against a broad range of bacterial species, including those resistant to other fluoroquinolones. It exhibits a unique mechanism of action by inhibiting both bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication [].

Relevance: Ibafloxacin is included in studies comparing the in vitro activity of pradofloxacin against anaerobic bacteria isolated from dogs and cats. While both drugs show activity against these organisms, pradofloxacin consistently demonstrates superior potency, as evidenced by its lower minimum inhibitory concentration (MIC) values []. This finding highlights the potent and broad-spectrum activity of pradofloxacin against both aerobic and anaerobic bacteria.

8-Methoxy Fluoroquinolones

Compound Description: Fluoroquinolones substituted with a methoxy group at position C-8 represent a class of compounds that exhibit significantly improved antibacterial efficacy compared to their C-H counterparts [].

Relevance: The introduction of the 8-cyano group in pradofloxacin was investigated to understand its contribution to the compound's activity []. Replacing the 8-hydrogen with a cyano group in pradofloxacin analogs resulted in lower MPCs compared to 8-methoxy fluoroquinolones []. This finding suggests that while 8-methoxy substitution enhances activity, the 8-cyano group, as present in pradofloxacin, offers a significant advantage in potency and potentially in mitigating resistance development [].

Pradofloxacin Analogs with C-8 Variations

Compound Description: These are a series of pradofloxacin analogs where the C-8 cyano group is replaced with different substituents, such as chlorine, fluorine, alkoxy groups, and a hydroxyl group [].

Relevance: These analogs were synthesized to investigate the impact of the C-8 substituent on pradofloxacin's antibacterial activity []. The study found that replacing the cyano group with chlorine or fluorine resulted in comparable activity, while alkoxy substitutions decreased the effectiveness, and hydroxylation led to inactivation []. These findings underscore the significance of the 8-cyano group in pradofloxacin's potent antibacterial profile [].

Enrofloxacin-N-4’-oxide

Compound Description: Enrofloxacin-N-4’-oxide is a metabolite of enrofloxacin. It retains some antibacterial activity, which could potentially contribute to the selection of fluoroquinolone-resistant bacteria in the environment [].

Relevance: The presence of residual antibacterial activity in fluoroquinolone metabolites, such as enrofloxacin-N-4’-oxide, is a concern due to the potential for promoting resistance development. Although pradofloxacin is metabolized differently, understanding the impact of active metabolites is crucial for assessing the overall risk of resistance selection associated with fluoroquinolone use [].

Properties

CAS Number

195532-12-8

Product Name

Pradofloxacin

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C21H21FN4O3

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C21H21FN4O3/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29)/t11-,17+/m0/s1

InChI Key

LZLXHGFNOWILIY-APPDUMDISA-N

SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F

Synonyms

pradofloxacin

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.